molecular formula C11H11BrN2O2 B13327838 Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate

Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate

Cat. No.: B13327838
M. Wt: 283.12 g/mol
InChI Key: GPLCKJPDHVXFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry Indole derivatives are significant due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate typically involves the bromination of indole derivatives followed by esterification and amination reactions. One common method includes the bromination of 1H-indole-3-acetic acid, followed by esterification with methanol to form Methyl 2-(7-bromo-1H-indol-3-yl)acetate. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-(1H-indol-3-yl)acetate: Lacks the bromo substituent, which may affect its biological activity.

    Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate: Similar structure but with the bromo group at a different position, potentially altering its reactivity and interactions.

    Methyl 2-amino-2-(6-bromo-1H-indol-3-yl)acetate: Another positional isomer with different properties.

Uniqueness

The presence of the bromo group at the 7-position in Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate makes it unique compared to other indole derivatives. This specific substitution pattern can influence its chemical reactivity and biological interactions, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate

InChI

InChI=1S/C11H11BrN2O2/c1-16-11(15)9(13)7-5-14-10-6(7)3-2-4-8(10)12/h2-5,9,14H,13H2,1H3

InChI Key

GPLCKJPDHVXFFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CNC2=C1C=CC=C2Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.